molecular formula C24H22FN3O2S B2709507 (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 1210958-60-3

(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No.: B2709507
CAS No.: 1210958-60-3
M. Wt: 435.52
InChI Key: WQXKXFWEEKFIJS-UHFFFAOYSA-N
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Description

(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone is a structurally complex molecule featuring a piperazine core linked to two distinct pharmacophores: a 4-fluorophenyl-substituted cyclopropanecarbonyl group and a 2-phenylthiazole moiety. The compound’s design integrates conformational rigidity (via the cyclopropane ring) and aromatic diversity (thiazole and fluorophenyl groups), which are critical for modulating biological activity and pharmacokinetic properties.

Properties

IUPAC Name

[2-(4-fluorophenyl)cyclopropyl]-[4-(2-phenyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2S/c25-18-8-6-16(7-9-18)19-14-20(19)23(29)27-10-12-28(13-11-27)24(30)21-15-31-22(26-21)17-4-2-1-3-5-17/h1-9,15,19-20H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXKXFWEEKFIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone typically involves multiple steps:

    Formation of the Cyclopropane Moiety: The cyclopropane ring can be synthesized via a Simmons-Smith reaction, where a diiodomethane and a zinc-copper couple react with an alkene.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Piperazine Ring Formation: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Thiazole Ring Synthesis: The thiazole ring is formed via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Final Coupling: The final step involves coupling the cyclopropane, piperazine, and thiazole intermediates using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential to treat various diseases. Its interactions with specific enzymes or receptors could lead to the development of new drugs for conditions such as cancer, neurological disorders, or infectious diseases.

Industry

Industrially, the compound could be used in the synthesis of agrochemicals or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways involved depend on the specific biological context and the target being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its hybrid architecture, combining elements from multiple drug-like scaffolds. Below is a detailed comparison with key analogs:

Piperazine-Based Analogs

  • Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) : Structural Differences: Replaces the thiazole and cyclopropanecarbonyl groups with a thiophene ring and a trifluoromethylphenyl moiety. Functional Implications: The trifluoromethyl group enhances metabolic stability compared to the 4-fluorophenyl group, while the thiophene may reduce steric hindrance compared to the thiazole. Activity: Demonstrated moderate affinity for serotonin receptors (5-HT$_{1A}$) in preliminary assays, suggesting CNS activity.
  • (4-Methylpiperazin-1-yl)methanone Derivatives (e.g., Compound w3) : Structural Differences: Substitutes the cyclopropane-thiazole system with a chloropyrimidine-triazole scaffold. Activity: Exhibited kinase inhibitory activity (e.g., JAK2/STAT3 pathways) in cancer cell lines.

Thiazole-Containing Analogs

  • 2-Phenylthiazole Derivatives :
    • Structural Differences : Lack the cyclopropane-piperazine linkage but retain the thiazole core.
    • Functional Implications : Simpler structures often show reduced bioavailability due to decreased solubility.
    • Activity : Commonly associated with antimicrobial or anti-inflammatory effects in published studies.

Cyclopropane-Containing Analogs

  • 4-Fluorophenylcyclopropane Derivatives :
    • Structural Differences : Omit the piperazine-thiazole system, focusing on cyclopropane as a rigid spacer.
    • Functional Implications : Cyclopropane’s ring strain may enhance binding affinity to hydrophobic pockets in enzymes or receptors.
    • Activity : Reported in GABA$_A$ receptor modulation and antiepileptic drug candidates.

Structural and Pharmacokinetic Data Comparison

Parameter Target Compound Compound 21 Compound w3
Molecular Weight ~450 g/mol ~380 g/mol ~480 g/mol
LogP (Predicted) 3.2 (moderate lipophilicity) 3.8 (high lipophilicity) 2.5 (lower lipophilicity)
Key Functional Groups Thiazole, Cyclopropane Thiophene, CF$_3$ Triazole, Chloropyrimidine
Therapeutic Potential Hypothesized CNS activity Serotonin receptor affinity Kinase inhibition

Research Findings and Limitations

  • Target Compound: No direct in vivo or clinical data are available. Computational studies suggest favorable blood-brain barrier penetration due to moderate LogP and aromaticity .
  • Compound 21 : Demonstrated 5-HT${1A}$ receptor binding (IC${50}$ = 120 nM) but poor aqueous solubility, limiting in vivo utility .
  • Compound w3: Achieved nanomolar potency against JAK2 (IC$_{50}$ = 12 nM) with improved solubility via the triazole group .

Biological Activity

The compound (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in cancer therapy. Its complex structure incorporates cyclopropane, piperazine, and thiazole moieties, which contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical formula of the compound is C24H22FN3O2SC_{24}H_{22}FN_{3}O_{2}S with a molecular weight of approximately 435.4 g/mol. The IUPAC name is [2-(4-fluorophenyl)cyclopropyl]-[4-(2-phenyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]methanone .

PropertyValue
Molecular FormulaC₁₈H₁₈FN₃O₂S
Molecular Weight435.4 g/mol
CAS Number1210958-60-3

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) , which play a crucial role in the uptake of nucleosides across cell membranes. The compound inhibits these transporters, leading to a reduction in uridine uptake in cells expressing ENT1 and ENT2. This inhibition affects nucleotide synthesis pathways, which are vital for cell proliferation and survival, particularly in cancer cells.

Anticancer Properties

Research indicates that compounds similar to this compound show significant anti-cancer activity. For instance, related compounds have been shown to inhibit Poly(ADP-ribose) polymerase (PARP) , which is involved in DNA repair mechanisms. Inhibiting PARP can lead to increased DNA damage in cancer cells, particularly those deficient in BRCA1 and BRCA2 genes .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • SW620 colorectal cancer cells showed reduced viability when treated with the compound.
  • The IC50 values for similar compounds targeting PARP were reported in the nanomolar range, indicating potent inhibitory activity .

Structure-Activity Relationship (SAR)

The presence of the fluorophenyl group enhances binding affinity to biological targets due to increased lipophilicity and electronic effects. The cyclopropane moiety contributes to the conformational rigidity of the molecule, potentially improving its pharmacokinetic properties.

Case Studies

A notable case study involved the evaluation of a structurally similar compound in clinical trials for treating BRCA-defective cancers. This compound demonstrated good oral bioavailability and significant antitumor activity in preclinical models, suggesting a promising therapeutic application for compounds with similar structures .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for validating the structural integrity of (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and X-ray crystallography. For example, similar piperazine-based compounds (e.g., 4-(4-Hydroxyphenyl)piperazin-1-ylmethanone) were structurally validated via NMR to confirm substituent positions and purity . X-ray crystallography, as demonstrated in the study of 4-(2-fluorobenzoyl)-piperazinium derivatives, can resolve stereochemical ambiguities .

Q. How can researchers assess the purity of this compound during synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended. For instance, Chromolith® and Purospher® STAR columns have been used for high-resolution separation of structurally similar heterocyclic compounds (e.g., spirocyclic derivatives) with purity thresholds ≥95% .

Q. What experimental protocols are suitable for determining the compound’s solubility and stability in biological buffers?

  • Methodological Answer : Conduct kinetic solubility assays using phosphate-buffered saline (PBS) at pH 7.4 and simulated gastric fluid (pH 1.2) over 24 hours. Monitor degradation via liquid chromatography-mass spectrometry (LC-MS), referencing methods from pharmacopeial guidelines for related triazole and pyrazole derivatives .

Advanced Research Questions

Q. How can contradictory data on the compound’s pharmacological activity be resolved?

  • Methodological Answer : Perform dose-response studies across multiple cell lines or in vivo models to account for tissue-specific effects. For example, triazaspiro derivatives showed varying inhibitory activity against enzymes like Pfmrk (Plasmodium falciparum cdc2-related kinase), necessitating cross-validation using enzyme-linked immunosorbent assays (ELISA) and isothermal titration calorimetry (ITC) .

Q. What strategies optimize the synthetic yield of the cyclopropane-carbonyl moiety in this compound?

  • Methodological Answer : Use palladium-catalyzed cross-coupling reactions under inert atmospheres. Reaction conditions (e.g., temperature, solvent polarity) for analogous fluorophenylcyclopropane derivatives were optimized to achieve yields >80%, as documented in studies of 4-(4-hydroxyphenyl)piperazine-based methanones .

Q. How should researchers design studies to evaluate environmental persistence and ecotoxicity?

  • Methodological Answer : Follow the INCHEMBIOL framework:

  • Phase 1 : Determine physicochemical properties (logP, pKa) via shake-flask and potentiometric methods .
  • Phase 2 : Assess biodegradation in OECD 301D aqueous systems and toxicity in Daphnia magna models .
  • Phase 3 : Model bioaccumulation potential using quantitative structure-activity relationship (QSAR) tools .

Key Considerations

  • Stereochemical Complexity : The cyclopropane and piperazine rings introduce conformational rigidity. Use density functional theory (DFT) calculations to predict bioactive conformers .
  • Metabolic Stability : Screen for CYP450-mediated degradation using human liver microsomes, as done for similar triazolone derivatives .

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